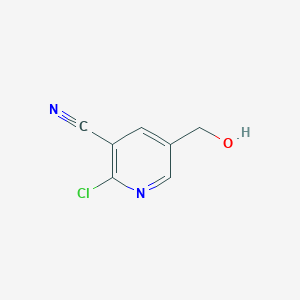

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile

Description

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a pyridine derivative featuring a chlorine atom at position 2, a hydroxymethyl group (-CH₂OH) at position 5, and a nitrile (-CN) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxymethyl group enhances polarity and solubility in polar solvents, while the nitrile group contributes to electron-withdrawing effects, influencing reactivity in further functionalization reactions such as nucleophilic substitution or coupling .

Properties

IUPAC Name |

2-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNCKPNOYWGPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy for Preparation

The synthesis of 2-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile can be conceptually divided into:

- Functionalization of the pyridine ring to introduce the chloro substituent at the 2-position.

- Incorporation of the hydroxymethyl group at the 5-position.

- Introduction or retention of the nitrile group at the 3-position.

The challenge lies in selective chlorination and hydroxymethylation without affecting the nitrile functionality.

Preparation of 2-Chloro-5-methylpyridine as a Precursor

A foundational step is the preparation of 2-chloro-5-methylpyridine , which can be further functionalized to introduce the hydroxymethyl group.

Method A: Chlorination of 3-Methylpyridine-N-oxide Using 2,4,6-Triisopropyl-3-benzoyl Chloride

- Raw materials: 3-Methylpyridine-N-oxide, 2,4,6-triisopropyl-3-benzoyl chloride (chlorinating agent), dichloromethane (solvent).

- Reaction conditions: Cooling to 5-10 °C during dropwise addition of chlorinating agent solution; reaction maintained at 5-50 °C, typically overnight at 40-50 °C.

- Yield: Up to 96.2% of 2-chloro-5-methylpyridine with 98% purity.

- Advantages: Avoids use of phosphorus oxychloride, reduces phosphorus-containing waste, and improves selectivity and yield compared to traditional methods.

- Procedure highlights: Slow addition of chlorinating agent controls reaction temperature and selectivity; post-reaction workup involves water addition, steam distillation, and dichloromethane extraction.

| Parameter | Details |

|---|---|

| Raw material | 3-Methylpyridine-N-oxide |

| Chlorinating agent | 2,4,6-Triisopropyl-3-benzoyl chloride |

| Solvent | Dichloromethane |

| Temperature range | 5-50 °C |

| Reaction time | Dropwise addition 2-4 h + overnight reaction |

| Yield | 96.2% |

| Purity | 98% |

Method B: Chlorination of 2-Oxo-5-methyl-5,6-dichloropiperidine Using Phosphorus Oxychloride

- Raw materials: 2-Oxo-5-methyl-5,6-dichloropiperidine (dihalo compound), phosphorus oxychloride or phosgene (chlorinating agents), high boiling aromatic solvents (e.g., 1,2,4-trichlorobenzene).

- Reaction conditions: 80-130 °C, typically around 120 °C; chlorinating agent added over 0.5-10 h; reaction maintained for additional 5-6 h post addition.

- Yield: High yields reported; solution can be used directly for further chlorination.

- Advantages: Well-established industrial method; suitable for scale-up.

- Notes: Use of stoichiometric excess of chlorinating agent (up to 70% excess) improves yield.

| Parameter | Details |

|---|---|

| Raw material | 2-Oxo-5-methyl-5,6-dichloropiperidine |

| Chlorinating agent | Phosphorus oxychloride or phosgene |

| Solvent | 1,2,4-Trichlorobenzene |

| Temperature range | 80-130 °C |

| Reaction time | 1-2 h addition + 5-6 h hold |

| Chlorinating agent excess | Up to 70 mole % |

Introduction of Hydroxymethyl Group at the 5-Position

The hydroxymethyl group can be introduced by selective oxidation or substitution of a methyl or chloromethyl precursor.

Method: Conversion of 5-Methyl or 5-Chloromethyl Pyridine Derivatives

- Starting from 2-chloro-5-methylpyridine , the methyl group can be oxidized to hydroxymethyl using controlled oxidation methods (e.g., selenium dioxide oxidation, or other mild oxidants).

- Alternatively, starting from 2-chloro-5-chloromethylpyridine , nucleophilic substitution with hydroxide ion can yield the hydroxymethyl derivative.

Preparation of 2-Chloro-5-chloromethylpyridine

- Raw materials: 3-Methylpyridine, elemental chlorine, organic acid (e.g., acetic acid), free radical initiator (e.g., benzoyl peroxide).

- Reaction conditions: Temperature range 0 to 150 °C, preferably 20 to 100 °C.

- Solvents: Optional use of organic solvents such as benzene, toluene, chlorobenzene, dichloromethane.

- Workup: Concentration of reaction mixture, filtration to remove salts, purification by chromatography.

- Notes: The chloromethyl derivative is a key intermediate for further functionalization.

| Parameter | Details |

|---|---|

| Raw material | 3-Methylpyridine |

| Chlorinating agent | Elemental chlorine |

| Acid catalyst | Acetic acid (preferred) |

| Initiator | Benzoyl peroxide or similar |

| Temperature range | 0-150 °C (preferably 20-100 °C) |

| Solvents | Benzene, toluene, chlorobenzene, dichloromethane |

| Workup | Filtration, concentration, chromatography |

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-cyanopyridine (6-Chloro-3-pyridinecarbonitrile)

- Structure : Cl at position 2, CN at position 3 (lacks hydroxymethyl group at position 5).

- Properties : Simpler structure with lower polarity due to the absence of the hydroxymethyl group. The nitrile group enables participation in cyanation reactions.

- Applications : Widely used as a building block in synthesizing antihypertensive agents and herbicides .

- Key Difference : Reduced hydrophilicity compared to the hydroxymethyl analog, limiting its utility in aqueous-phase reactions.

2-Chloro-5-(chloromethyl)pyridine-3-carbonitrile

- Structure : Cl at position 2, -CH₂Cl at position 5, CN at position 3.

- Properties : The chloromethyl group increases electrophilicity, making it reactive toward nucleophilic substitution (e.g., hydrolysis to hydroxymethyl or amination).

- Applications : Precursor for synthesizing the hydroxymethyl derivative via hydrolysis. Used in cross-coupling reactions for drug intermediates .

- Key Difference : Higher reactivity but lower stability under basic or nucleophilic conditions compared to the hydroxymethyl variant.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

- Structure : Cl at position 2, boronate ester at position 5, CN at position 3.

- Properties : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.

- Applications : Critical in synthesizing biaryl structures for materials science and drug discovery .

- Key Difference : Specialized for coupling reactions, unlike the hydroxymethyl derivative, which is tailored for hydroxyl-driven functionalization.

Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives

- Structure : Fused chromene ring system with CN at position 3.

- Properties : Extended conjugation enhances UV absorption and electronic properties.

- Applications : Used as corrosion inhibitors for metals in acidic environments (e.g., N80 steel in HCl) and as intermediates in anticancer drug synthesis .

- Key Difference : Structural complexity and fused rings differentiate these compounds from simpler pyridine derivatives.

Comparative Analysis Table

| Compound | Substituents (Position) | Key Functional Groups | Applications | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | Cl (2), -CH₂OH (5), CN (3) | Hydroxymethyl, Nitrile | Drug intermediates, polar solvents | Oxidation, esterification |

| 2-Chloro-5-cyanopyridine | Cl (2), CN (3) | Nitrile | Agrochemicals, cross-coupling | Nucleophilic substitution |

| 2-Chloro-5-(chloromethyl)pyridine-3-carbonitrile | Cl (2), -CH₂Cl (5), CN (3) | Chloromethyl, Nitrile | Precursor for hydroxymethyl derivative | Hydrolysis, amination |

| Boronate ester derivative | Cl (2), boronate (5), CN (3) | Boronate ester, Nitrile | Suzuki-Miyaura coupling | Cross-coupling reactions |

| Chromeno[2,3-b]pyridine-3-carbonitriles | Fused chromene ring, CN (3) | Nitrile, Chromene ring | Corrosion inhibition, drug synthesis | Electrophilic aromatic substitution |

Research Findings and Implications

- Synthetic Flexibility : The hydroxymethyl group in the target compound allows for diverse transformations, such as oxidation to carboxylic acids or conjugation via ester linkages, enhancing its utility in prodrug design .

- Solubility Advantage : Compared to chloromethyl or ethyl analogs, the hydroxymethyl group improves aqueous solubility, critical for bioavailability in drug candidates .

- Performance in Corrosion Inhibition: Chromeno derivatives outperform simpler pyridine-carbonitriles in acidic environments due to planar aromatic systems that adsorb strongly onto metal surfaces .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 2-chloro-5-methylpyridine-3-carbonitrile with oxidizing agents like KMnO₄ to introduce the hydroxymethyl group. Optimization includes adjusting reaction temperature (60–80°C), pH (neutral to mildly acidic), and using catalysts such as Pd/C for higher yields. Solvents like DMF or methanol are critical for stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxymethyl at δ 4.6 ppm, carbonitrile at δ 120 ppm).

- IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (O–H stretch ~3300 cm⁻¹).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and spatial arrangements .

Q. What functional groups dominate the compound's reactivity?

The chloro group undergoes nucleophilic substitution, the hydroxymethyl group participates in esterification/oxidation, and the carbonitrile group enables cycloaddition or hydrolysis. Synergistic effects between these groups influence regioselectivity in cross-coupling reactions .

Q. What biological activities are documented for this compound?

Pyridine derivatives exhibit antimicrobial and anticancer properties. In vitro studies suggest activity against Gram-positive bacteria (MIC ~8 µg/mL) and cytotoxicity in cancer cell lines (e.g., IC₅₀ ~15 µM in MCF-7). Mechanisms may involve enzyme inhibition (e.g., COX-2) or DNA intercalation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the hydroxymethyl group. Basis sets like 6-31G* and solvent models (PCM) improve accuracy for reaction pathway simulations .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target protein expression) .

Q. What experimental designs study interactions with biological targets?

- Molecular docking : AutoDock Vina predicts binding to kinases (e.g., EGFR; docking score −9.2 kcal/mol).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd ~120 nM for bacterial topoisomerase IV).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .

Q. What methodologies assess metabolic stability and toxicity?

- In vitro metabolism : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.

- Ames test : Evaluate mutagenicity using Salmonella strains (e.g., TA98, TA100).

- hERG assay : Patch-clamp electrophysiology screens for cardiotoxicity risks .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes substitution |

| Catalyst (Pd/C) | 5–10 mol% | Reduces side products |

| Solvent | DMF/Methanol (1:1) | Stabilizes intermediates |

Q. Table 2: Computational Modeling Inputs

| Method | Software | Output Metrics |

|---|---|---|

| DFT (B3LYP) | Gaussian 16 | HOMO-LUMO, ESP |

| Molecular Dynamics | GROMACS | Binding free energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.